molecular formula C9H4ClN3 B8807697 8-Chloro-1,7-naphthyridine-3-carbonitrile

8-Chloro-1,7-naphthyridine-3-carbonitrile

Cat. No. B8807697
M. Wt: 189.60 g/mol
InChI Key: NQADCKAWFXTEDX-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A screw-cap vial was charged with 3-chloro-1,7-naphthyridin-8(7H)-one (100 mg, 0.554 mmol), zinc cyanide (52.7 μl, 0.831 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (45.5 mg, 0.111 mmol), tris(dibenzylideneacetone)dipalladium(0) (40.6 mg, 0.044 mmol), DMF (2.74 mL) and water (28 μL). The vial was purged with argon, sealed, and stirred at 110° C. for 1 hour. The mixture was filtered through a pad of Celite, which was rinsed with methanol and dimethylsulfoxide. The combined filtrates were concentrated, and a few drops of water were added. The resulting solids were collected by vacuum filtration, rinsed with water and dried. The solids were suspended in toluene (3.5 mL), and phosphorus oxychloride (98 μL, 1.052 mmol) and DIPEA (122 μL, 0.701 mmol) were added. The reaction was stirred at 120° C. for 1.5 hours, cooled to RT, diluted with EtOAc, and washed with 2 M aqueous sodium carbonate. The organic portion was dried over anhydrous sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography, eluting with 5-50% EtOAc in heptanes, to provide the title compound (50 mg, 0.264 mmol) as a white solid. LC/MS (ESI+) m/z=190 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
45.5 mg
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
52.7 μL
Type
catalyst
Reaction Step One
Quantity
40.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
28 μL
Type
solvent
Reaction Step One
Name
Quantity
2.74 mL
Type
solvent
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step Two
Name
Quantity
122 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[N:4][C:5]2[C:6](=O)[NH:7][CH:8]=[CH:9][C:10]=2[CH:11]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P(Cl)(Cl)([Cl:44])=O.CC[N:49]([CH:53](C)C)C(C)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.CN(C=O)C>[Cl:44][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([C:53]#[N:49])=[CH:11]2 |f:5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=NC=2C(NC=CC2C1)=O
Name
Quantity
45.5 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
zinc cyanide
Quantity
52.7 μL
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
40.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
28 μL
Type
solvent
Smiles
O
Name
Quantity
2.74 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
98 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
122 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was purged with argon
CUSTOM
Type
CUSTOM
Details
sealed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite, which
WASH
Type
WASH
Details
was rinsed with methanol and dimethylsulfoxide
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
ADDITION
Type
ADDITION
Details
a few drops of water were added
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The reaction was stirred at 120° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
washed with 2 M aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5-50% EtOAc in heptanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC=C2C=C(C=NC12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.264 mmol
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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